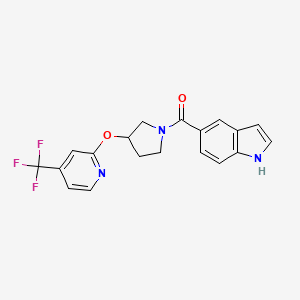

![molecular formula C22H16N2O2S B2923331 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 477569-60-1](/img/structure/B2923331.png)

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, which could include “4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Aplicaciones Científicas De Investigación

Antitumor Activity

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide and related compounds have been extensively studied for their antitumor properties. Research indicates that these compounds exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action involves metabolism playing a central role, with drug uptake and biotransformation observed in sensitive cell lines. Studies have demonstrated that N-acylation and oxidation are the main metabolic transformations, influencing the chemotherapeutic effectiveness of these compounds (Chua et al., 1999).

Antimicrobial Agents

Some derivatives of 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide have been synthesized for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, with some being more potent than reference drugs. The antibacterial activity is particularly pronounced against Gram-positive strains, indicating potential for development as antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation

Numerous studies have synthesized and evaluated various derivatives of this compound for their anticancer activities. These studies involve screening against multiple cancer cell lines and comparing their effectiveness with existing drugs. Some derivatives have shown higher anticancer activities than reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Binding with Human Serum Albumin

Research on the binding of thiadiazole derivatives, which are structurally related to 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide, to human serum albumin (HSA) has been conducted. These studies help understand the pharmacokinetic mechanism of such drugs. Investigations include studying the quenching mechanism, binding kinetics, and molecular interactions between the drug and HSA (Karthikeyan et al., 2017).

Molecular Docking and Computational Studies

Molecular docking and computational approaches have been utilized to understand the interaction of benzothiazole derivatives with biological targets. These studies aid in elucidating the mechanism of action at the molecular level and assist in drug design and development processes (Fahim & Shalaby, 2019).

Modulation of Histone Acetylation

Some derivatives have been studied for their role in modulating histone acetylation in cancer cells, indicating a potential mechanism of antitumor activity. These compounds have been shown to inhibit histone deacetylase, causing histone hyperacetylation and impacting gene expression related to tumor suppression (Kraker et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide interacts with its target DprE1, inhibiting its function

Biochemical Pathways

Upon interaction with DprE1, 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide disrupts the cell wall biosynthesis pathway of M. tuberculosis . This disruption leads to the inhibition of bacterial growth and proliferation

Result of Action

The primary result of the action of 4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide is the inhibition of M. tuberculosis growth . By targeting and inhibiting DprE1, this compound disrupts the cell wall biosynthesis pathway, leading to the cessation of bacterial proliferation .

Propiedades

IUPAC Name |

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14(25)15-10-12-16(13-11-15)21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)27-22/h2-13H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXQTHSRAGWZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)

![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)

![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide](/img/structure/B2923257.png)

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)

![N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2923262.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)